molecular formula C24H24F2N2O4 B2560928 4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one CAS No. 380545-59-5

4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2560928
CAS No.: 380545-59-5
M. Wt: 442.463
InChI Key: DRCSYXVNQMIMIC-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one is a pyrrolone derivative characterized by a 1,5-dihydro-pyrrol-2-one core substituted with fluorinated aromatic groups and a morpholinopropyl side chain. The compound features:

  • 4-Fluorobenzoyl group at position 4, contributing electron-withdrawing properties.
  • 4-Fluorophenyl group at position 5, enhancing lipophilicity.
  • Hydroxy group at position 3, enabling hydrogen bonding.
  • 3-Morpholinopropyl chain at position 1, influencing solubility and pharmacokinetic behavior .

Properties

IUPAC Name

(4E)-5-(4-fluorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F2N2O4/c25-18-6-2-16(3-7-18)21-20(22(29)17-4-8-19(26)9-5-17)23(30)24(31)28(21)11-1-10-27-12-14-32-15-13-27/h2-9,21,29H,1,10-15H2/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRBKVPXMNDJIJ-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCCN2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-Fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula: C23H22F2N2O3
  • Molecular Weight: 428.44 g/mol
  • CAS Number: 433323-40-1

The compound exhibits several mechanisms that contribute to its biological activity:

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on key enzymes involved in bacterial metabolism, such as dihydrofolate reductase (DHFR) and enoyl acyl carrier protein (ACP) reductase. These enzymes are critical for the survival of bacteria, making them attractive targets for antibacterial drug development .
  • Antimicrobial Activity : Pyrrole derivatives, including this compound, have demonstrated significant antimicrobial properties against various pathogens. The presence of fluorine atoms in the structure enhances the lipophilicity and bioavailability of the molecules, potentially increasing their efficacy against resistant strains .

Antimicrobial Efficacy

Recent studies have evaluated the antimicrobial activity of related pyrrole compounds, revealing promising results:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AS. aureus (Gram +)0.8 µg/mL
Compound BE. coli (Gram -)1.6 µg/mL
Compound CM. tuberculosis0.05 - 0.1 µg/mL

The MIC values indicate that these compounds can effectively inhibit bacterial growth at low concentrations, suggesting strong potential as therapeutic agents .

Case Studies

  • Antitubercular Activity : A study highlighted the effectiveness of pyrrole derivatives against M. tuberculosis, with some compounds achieving MIC values as low as 0.8 µg/mL. This positions them as candidates for further development in treating tuberculosis .
  • Antibacterial Studies : Another investigation demonstrated that certain pyrrole-based compounds exhibited broad-spectrum antibacterial activity, particularly against resistant strains of S. aureus and E. coli. The study utilized molecular docking to assess binding affinity to DHFR, confirming the potential for these compounds in drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrrolone Derivatives

Key analogs and their structural differences are summarized below:

Compound ID/Name Substituents (Position) Key Physicochemical Properties Reference
Target Compound 4-(4-Fluorobenzoyl), 5-(4-Fluorophenyl), 3-Hydroxy, 1-(3-Morpholinopropyl) Not reported in evidence
3-Hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-5-(4-trifluoromethoxy-phenyl)-1,5-dihydro-pyrrol-2-one (23) 4-(4-Methylbenzoyl), 5-(4-Trifluoromethoxyphenyl), 1-(2-Hydroxypropyl) Mp: 246–248°C; Yield: 32%
3-Hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-5-(3-trifluoromethyl-phenyl)-1,5-dihydro-pyrrol-2-one (25) 4-(4-Methylbenzoyl), 5-(3-Trifluoromethylphenyl), 1-(2-Hydroxypropyl) Mp: 205–207°C; Yield: 9%
4-(3-Fluoro-4-methoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one 4-(3-Fluoro-4-Methoxybenzoyl), 5-(4-Fluorophenyl), 1-(3-Morpholinopropyl) Not reported
4-(4-Fluorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one 4-(4-Fluorobenzoyl), 5-(4-Hydroxy-3-Methoxyphenyl), 1-(3-Pyridinylmethyl) RN: 332908-13-1

Key Observations:

  • Electron-Withdrawing Groups : Replacement of the 4-fluorobenzoyl group with 4-trifluoromethoxyphenyl (compound 23) or 3-trifluoromethylphenyl (compound 25) reduces yields (9–32%) compared to the target compound, suggesting synthetic challenges with bulkier substituents .
  • Morpholinopropyl vs. Hydroxypropyl Chains: The morpholinopropyl chain in the target compound likely improves solubility in polar solvents compared to the hydroxypropyl chains in compounds 23 and 23.
  • Aromatic Substitution : The 3-fluoro-4-methoxybenzoyl group in the analog () may alter electronic properties and binding interactions compared to the target’s 4-fluorobenzoyl group .

Isostructural Halogen-Substituted Derivatives

Isostructural thiazole derivatives (compounds 4 and 5) provide insights into halogen substitution effects:

Compound ID Core Structure Substituents (4-Position) Crystal System Key Structural Features
4 Thiazole 4-Chlorophenyl Triclinic, P 1 Two independent molecules; planar conformation
5 Thiazole 4-Fluorophenyl Triclinic, P 1 Identical packing to 4; slight lattice adjustments

Comparison with Target Compound:

  • While the target compound’s pyrrolone core differs from the thiazole in 4 and 5, both classes exhibit fluorophenyl groups contributing to similar intermolecular interactions (e.g., π-π stacking) .
  • Isostructurality in 4 and 5 demonstrates that halogen substitution (Cl vs. F) minimally affects crystal packing, suggesting analogous behavior in pyrrolone derivatives .

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